Iron sorbitol - 62765-90-6

Iron sorbitol

Catalog Number: EVT-271936
CAS Number: 62765-90-6
Molecular Formula: C12H19FeO13
Molecular Weight: 427.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iron Sorbitex is indicated for the treatment of Iron Sorbitex deficiency anemia in patients with chronic kidney disease. Iron Sorbitex is an Iron Sorbitex replacement product indicated for the treatment of Iron Sorbitex deficiency anemia in patients with chronic kidney disease.
Overview

Iron sorbitol is a complex compound formed from the coordination of iron ions with sorbitol, a sugar alcohol derived from glucose. This compound is primarily utilized in the medical field as an iron supplement, particularly for treating iron deficiency anemia. The combination of iron with sorbitol enhances the solubility and bioavailability of iron, making it more effective for absorption in the gastrointestinal tract.

Source

Sorbitol is naturally found in various fruits and is commercially produced through the hydrogenation of glucose. Iron sorbitol is synthesized by combining ferric ions with sorbitol under controlled conditions. The primary source of iron used in these compounds typically includes ferric chloride or ferric sulfate.

Classification

Iron sorbitol can be classified under the category of iron supplements and iron polysaccharide complexes. It is often categorized based on its solubility and the specific formulation used in medical applications.

Synthesis Analysis

Methods

The synthesis of iron sorbitol typically involves the following steps:

  1. Preparation of Iron Source: Ferric ions are sourced from compounds such as ferric chloride or ferric sulfate.
  2. Combination with Sorbitol: Sorbitol is mixed with an aqueous solution containing ferric ions.
  3. Formation of Complex: The mixture is stirred under controlled temperature and pH conditions to facilitate the formation of the iron-sorbitol complex.

Technical Details

The synthesis process can vary based on desired properties such as particle size and solubility. For instance, maintaining a temperature below 40 °C during mixing helps prevent precipitation, ensuring a homogeneous solution that promotes optimal complex formation .

Molecular Structure Analysis

Structure

The molecular structure of iron sorbitol consists of a central iron ion coordinated to multiple hydroxyl groups from sorbitol. The exact stoichiometry can vary, but generally, one iron ion coordinates with several sorbitol molecules, forming a stable complex.

Data

  • Molecular Formula: C6_6H14_{14}O6_6·Fe
  • Molecular Weight: Approximately 186.2 g/mol for sorbitol plus the weight of the iron component.
Chemical Reactions Analysis

Reactions

Iron sorbitol undergoes various chemical reactions, particularly in acidic or alkaline environments:

  1. Dissociation: In aqueous solutions, iron sorbitol can dissociate to release free iron ions.
  2. Oxidation-Reduction Reactions: The presence of other reducing agents can lead to redox reactions where iron may change its oxidation state.

Technical Details

The stability of the complex can be influenced by pH levels; at lower pH values, the solubility increases due to enhanced protonation of sorbitol .

Mechanism of Action

Process

Iron sorbitol acts primarily by releasing iron ions upon dissolution in the gastrointestinal tract. These ions are then absorbed through the intestinal mucosa into the bloodstream, where they participate in hemoglobin synthesis and other vital physiological processes.

Data

Studies have shown that formulations containing iron sorbitol demonstrate improved absorption rates compared to traditional ferrous salts, making them more effective for treating anemia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a clear to slightly yellow solution.
  • Solubility: Highly soluble in water due to its sugar alcohol component.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels but is most effective in slightly acidic environments.
  • Thermal Stability: Generally stable at room temperature but may degrade at elevated temperatures over prolonged periods.

Relevant data indicates that iron content in these complexes can range from 25% to 50% based on formulation specifics .

Applications

Iron sorbitol is primarily used in:

Research continues into optimizing formulations for better efficacy and patient compliance, particularly focusing on minimizing gastrointestinal side effects associated with traditional iron supplements .

Historical Development and Early Pharmacological Innovations

Emergence of Iron-Sorbitol Complexes in Mid-20th Century Therapeutics

The development of iron-sorbitol complexes in the 1950s–1960s represented a transformative advancement in parenteral iron therapy, addressing critical limitations of earlier intravenous formulations. Prior to its introduction, iron dextran (Imferon) dominated the market but carried risks of anaphylactic reactions and required cautious administration due to its high molecular weight and slow degradation [1]. Iron-sorbitol emerged as a novel intramuscular alternative with distinct pharmacokinetic advantages, characterized by its low molecular weight and unique sorbitol-citric acid ligand shell [3].

Foundational research demonstrated that iron-sorbitol's rapid absorption kinetics significantly differentiated it from existing options. Animal studies revealed that two-thirds of intramuscularly administered iron-sorbitol entered systemic circulation within 3 hours post-injection, contrasting sharply with iron dextran's absorption over days to weeks [3]. Human trials confirmed peak serum iron concentrations occurring within approximately 2 hours, enabling faster erythropoietic responses than previously achievable [3]. This rapid mobilization was attributed to the complex's small molecular size and partial dialyzable fraction that bypassed macrophage processing. The compound's design leveraged sorbitol's hydrophilic properties to maintain solubility while citric acid prevented colloidal polymerization, yielding a stable yet bioavailable preparation [3].

Table 1: Key Properties of Mid-20th Century Parenteral Iron Formulations

PropertyIron-SorbitolIron DextranEarly IV Compounds
Molecular WeightLow (<5,000 Da)High (>100,000 Da)Variable
Administration RouteIntramuscularIntravenous/IMIntravenous
Peak Serum Iron~2 hours (human)4–7 daysMinutes-hours
Renal Excretion~30% in 24hNegligibleVariable
Stability in SerumHighVery HighLow-Moderate

Evolution from Oral Iron Supplements to Parenteral Formulations

The therapeutic shift toward parenteral iron formulations emerged from recognized limitations of oral iron salts (e.g., ferrous sulfate). Despite widespread use, oral iron exhibited poor bioavailability (5–15% absorption) due to gastrointestinal barriers, hepcidin-mediated regulation, and first-pass metabolism [1] [2]. Patients with chronic kidney disease, malabsorption syndromes, or acute anemia frequently failed oral therapy, necessitating alternative delivery approaches [4].

Parenteral iron development evolved through three generations:

  • First-Generation (1930s–1950s): Crude iron oxyhydroxide complexes caused significant oxidative stress and toxicity due to uncontrolled free iron release [1].
  • Second-Generation (1950s–1960s): Carbohydrate-stabilized complexes emerged, including dextran, dextrin, and sorbitol-based formulations. Iron-sorbitol exemplified this wave, offering improved colloidal stability through its Fe(III)-hydroxide core shielded by sorbitol-citrate ligands [1] [3].
  • Third-Generation (Post-2000): Ferric carboxymaltose and ferumoxytol enabled high-dose infusions (>500mg) with minimal immunogenicity, building upon lessons from earlier carbohydrate complexes [1].

Iron-sorbitol occupied a unique transitional niche: It circumvented oral absorption barriers like mucosal ferroportin blockade and hepcidin upregulation [2] [4], while avoiding the anaphylaxis risk associated with high-molecular-weight dextrans. Its intramuscular route provided a clinically manageable alternative when IV access was impractical, particularly in outpatient settings [3].

Role of Sorbitol in Enhancing Iron Bioavailability: Foundational Studies

Sorbitol (D-glucitol), a C6 polyol derived from glucose reduction, served dual physicochemical and biological roles in iron-sorbitol complexes. Foundational studies revealed three key mechanisms underlying its efficacy:

  • Ligand-Mediated Stabilization: Sorbitol's six hydroxyl groups formed thermodynamically stable coordination bonds with Fe(III) ions, preventing premature hydrolysis and colloidal precipitation in physiological fluids. This stability was demonstrated through in vitro serum incubation studies showing minimal free iron release [3] [5]. The complex maintained integrity during intramuscular residency while permitting gradual iron mobilization via lymphatic uptake [3].

  • Molecular Weight Optimization: With a molecular weight below 5,000 Da, iron-sorbitol occupied a "sweet spot" between renal elimination thresholds and macrophage endocytosis avoidance. Approximately 30% underwent direct renal excretion within 24 hours [3], while the remainder was absorbed systemically. This contrasted with larger dextran complexes requiring macrophage processing for iron release [2].

  • Cellular Iron Uptake Enhancement: In vivo studies demonstrated sorbitol's ability to chelate membrane-bound calcium, transiently increasing paracellular permeability at absorption sites. This facilitated iron transport via both transferrin-mediated pathways and direct enterocyte uptake [3] [5]. Sorbitol further enhanced basolateral ferroportin activity in enterocytes and macrophages, promoting iron efflux into circulation [5].

Table 2: Sorbitol Functions in Iron-Sorbitol Complex

FunctionMechanismBiological Consequence
Iron ChelationMultidentate O-donor complexationPrevents Fe³⁺ hydrolysis & colloidal aggregation
Osmotic RegulationHypertonicity at injection siteFacilitates lymphatic drainage & vascular uptake
Metabolic ModulationCalcium chelation at tight junctionsTransiently enhances paracellular absorption
Ferroportin InteractionRedox stabilization of iron export channelsAccelerates cellular iron release to transferrin

The iron-sorbitol complex contained a dialyzable fraction (5–8%) that directly bound plasma transferrin, enabling immediate erythropoietic utilization. The remaining iron was processed via mononuclear phagocyte system endocytosis, where lysosomal acidity cleaved iron from sorbitol for ferritin storage or systemic redistribution [2] [3]. This dual-pathway explained its rapid yet sustained hemoglobin response observed in clinical trials.

Properties

CAS Number

62765-90-6

Product Name

Iron sorbitol

IUPAC Name

hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+)

Molecular Formula

C12H19FeO13

Molecular Weight

427.12 g/mol

InChI

InChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3

InChI Key

WNDUPUMWHYAJOR-UHFFFAOYSA-K

SMILES

C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]

Solubility

Soluble in DMSO

Synonyms

citric acid -iron -sorbitol
citric acid, iron, sorbitol drug combination
iron sorbitex
iron sorbitol
iron sorbitol citric acid complex
Jectofer
Yectofe

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.